N-tert-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate
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Overview
Description
N-tert-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate is a chemical compound with the molecular formula C18H28N2O2. It is known for its unique structure, which includes a piperidine ring and a tert-butyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate typically involves the reaction of 2,6-dimethylphenyl isocyanate with N-tert-butyl-3-piperidinol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-tert-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl N-(2,6-dioxo-3-piperidyl)carbamate
Uniqueness
N-tert-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and tert-butyl group differentiates it from other similar compounds, making it valuable for specific research applications.
Properties
CAS No. |
31755-23-4 |
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Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(1-tert-butylpiperidin-3-yl) N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-13-8-6-9-14(2)16(13)19-17(21)22-15-10-7-11-20(12-15)18(3,4)5/h6,8-9,15H,7,10-12H2,1-5H3,(H,19,21) |
InChI Key |
GNWFVFIRKIFSPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC2CCCN(C2)C(C)(C)C |
Origin of Product |
United States |
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